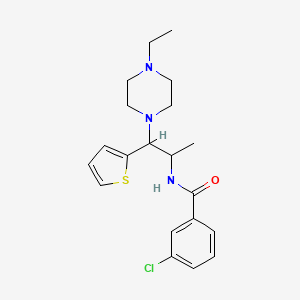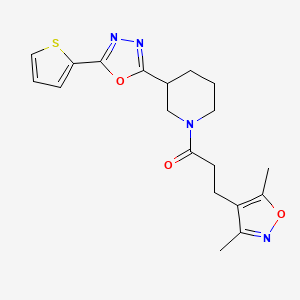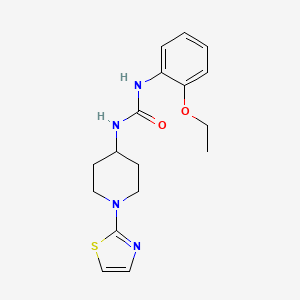![molecular formula C12H9N3S B2720026 5-Phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 195193-10-3](/img/structure/B2720026.png)
5-Phenylthieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a compound with a molecular weight of 227.29 . It inhibits a variety of enzymes such as kinases and phosphodiesterases and has potential therapeutic activity for a variety of diseases .
Molecular Structure Analysis
The molecular structure of 5-Phenylthieno[2,3-d]pyrimidin-4-amine is characterized by a thiophene ring fused to a pyrimidine . The InChI code for this compound is1S/C12H9N3S/c13-11-10-9 (8-4-2-1-3-5-8)6-16-12 (10)15-7-14-11/h1-7H, (H2,13,14,15) . Physical And Chemical Properties Analysis
5-Phenylthieno[2,3-d]pyrimidin-4-amine is a powder with a melting point of 195-198°C . It has a molecular weight of 227.29 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Phenylthieno[2,3-d]pyrimidin-4-amine, focusing on six unique applications:
Antiviral Activity
5-Phenylthieno[2,3-d]pyrimidin-4-amine has shown significant antiviral properties. It has been studied for its ability to inhibit the replication of various viruses, making it a potential candidate for antiviral drug development . Its mechanism involves interfering with viral enzymes or proteins essential for viral replication.
Antiprotozoal Activity
This compound exhibits antiprotozoal activity, meaning it can combat protozoan infections. Research has demonstrated its effectiveness against parasites such as Plasmodium (which causes malaria) and Leishmania (responsible for leishmaniasis) . This makes it a valuable compound in the development of treatments for parasitic diseases.
Kinase Inhibition
5-Phenylthieno[2,3-d]pyrimidin-4-amine is known to inhibit various kinases, which are enzymes that play crucial roles in cell signaling and regulation . By inhibiting these kinases, the compound can potentially be used in cancer therapy, as many cancers are driven by dysregulated kinase activity.
Phosphodiesterase Inhibition
The compound also inhibits phosphodiesterases (PDEs), which are enzymes involved in the breakdown of cyclic nucleotides . PDE inhibitors are important in treating conditions like cardiovascular diseases, erectile dysfunction, and certain psychiatric disorders. Thus, 5-Phenylthieno[2,3-d]pyrimidin-4-amine could be explored for these therapeutic applications.
Anti-inflammatory Properties
Research indicates that 5-Phenylthieno[2,3-d]pyrimidin-4-amine may possess anti-inflammatory properties . It can potentially modulate inflammatory pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Studies suggest that this compound might have neuroprotective effects, protecting neurons from damage or death . This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where protecting neuronal health is crucial.
Anticancer Potential
Due to its ability to inhibit kinases and other enzymes involved in cell proliferation, 5-Phenylthieno[2,3-d]pyrimidin-4-amine is being investigated for its anticancer potential . It may help in slowing down or stopping the growth of cancer cells, making it a promising candidate for cancer therapy.
Antifungal Activity
The compound has also been studied for its antifungal properties . It can inhibit the growth of various fungal pathogens, which is important for developing treatments for fungal infections that are often resistant to existing antifungal drugs.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFEXGLTQADSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthieno[2,3-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

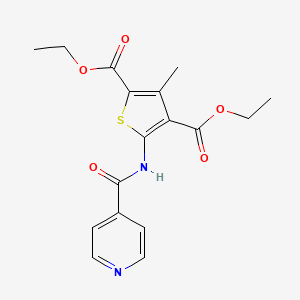
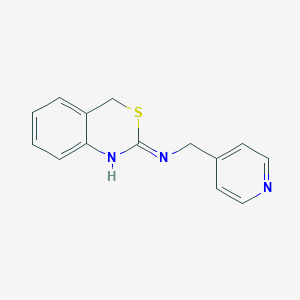
![6-((3-(trifluoromethyl)benzyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2719948.png)

![Tert-butyl ((4-aminobicyclo[2.1.1]hexan-1-yl)methyl)carbamate](/img/structure/B2719950.png)
![Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2719953.png)
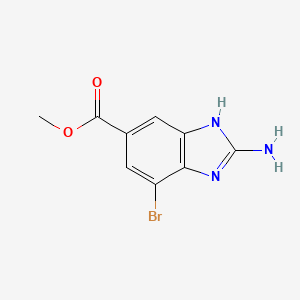
![(E)-4-(Dimethylamino)-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2719956.png)
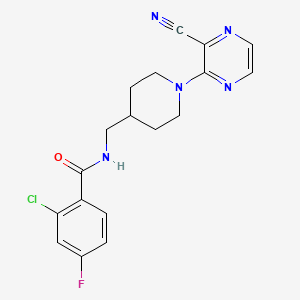
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)
![1-[(2-Phenylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2719962.png)
